molecular formula C19H27NaO5S B1406619 sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate CAS No. 352431-52-8

sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

Cat. No.: B1406619
CAS No.: 352431-52-8
M. Wt: 392.5 g/mol
InChI Key: GFJWACFSUSFUOG-AABPSLHMSA-M
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Description

This compound is a deuterium-labeled derivative of dehydroepiandrosterone sulfate (DHEAS) sodium salt, a naturally occurring adrenal steroid hormone sulfate. Its IUPAC name reflects key structural features:

  • Stereochemistry: Defined stereocenters at positions 3, 8, 9, 10, 13, and 14 ensure a rigid cyclopenta[a]phenanthrene backbone.
  • Deuterium substitution: Two deuterium atoms at the C16 position enhance metabolic stability while retaining bioactivity .
  • Functional groups: A sulfate group at C3 and a ketone at C17 are critical for its role in steroidogenesis and receptor interactions .

It is primarily used as an internal standard in mass spectrometry-based assays for quantifying endogenous DHEAS levels in pharmacokinetic and diagnostic studies .

Properties

IUPAC Name

sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15-,16-,18-,19-;/m0./s1/i6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJWACFSUSFUOG-AABPSLHMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)OS(=O)(=O)[O-])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium dehydroepiandrosterone-16,16-D2 sulfate typically involves the deuteration of dehydroepiandrosterone followed by sulfation The deuteration process introduces deuterium atoms at specific positions in the molecule, which is achieved using deuterated reagents under controlled conditions

Industrial Production Methods

Industrial production of sodium dehydroepiandrosterone-16,16-D2 sulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dehydroepiandrosterone-16,16-D2 sulfate.

    Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of dehydroepiandrosterone, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.

    Biology: Employed in studies of hormone regulation and function, particularly in the context of adrenal gland function.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for various diseases, including adrenal insufficiency and metabolic disorders.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of sodium dehydroepiandrosterone-16,16-D2 sulfate involves its interaction with various molecular targets and pathways. As a stable isotope-labeled compound, it is primarily used to trace and analyze the metabolic pathways of dehydroepiandrosterone sulfate. It binds to specific receptors and enzymes involved in steroid metabolism, allowing researchers to study the dynamics and regulation of these processes in detail.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Substituents Deuterium Labeling Bioactivity/Application CAS/Reference
Target Compound
sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-... sulfate
C3-sulfate, C17-oxo C16-dideutero Isotopic tracer for DHEAS quantification 1099-87-2 (unlabelled)
PREG-S
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-... sulfate
C3-sulfate, C17-acetyl None Natural agonist of Sig-1R; neurosteroid precursor 1247-64-9
DHEA
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-...-17-one
C3-hydroxy, C17-oxo None Androgen precursor; modulates immune function 53-43-0
Abiraterone N-Oxide Sulfate Sodium
sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-3-yl)-... sulfate
C3-sulfate, C17-pyridinyl None Metabolite of abiraterone (prostate cancer therapy) NA (custom synthesis)
Dexamethasone Sodium Metasulfobenzoate
sodium;3-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-... sulfonate
C9-fluoro, C11/C17-dihydroxy None Anti-inflammatory glucocorticoid Structure in

Functional and Metabolic Differences

(a) Sulfation and Stability

  • The target compound’s C3-sulfate group increases water solubility and reduces enzymatic degradation compared to non-sulfated analogues like DHEA .
  • The C16-dideuterio substitution minimizes hydrogen-deuterium exchange in vivo, improving isotopic purity in tracer studies .

(b) Receptor Interactions

  • PREG-S and DHEAS bind to sigma-1 receptors (Sig-1R) with nanomolar affinity, modulating ion channels and neuroprotection .
  • Abiraterone N-Oxide Sulfate inhibits CYP17A1, a key enzyme in androgen synthesis, but lacks the deuterium-enhanced metabolic stability of the target compound .

Analytical Chemistry

  • The deuterated compound achieves >95% isotopic purity (HRMS-confirmed) and is critical for LC-MS/MS quantification of endogenous DHEAS in plasma, reducing matrix interference .

Metabolic Studies

    Biological Activity

    The compound sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate represents a unique class of steroid derivatives with potential therapeutic applications. This article explores its biological activity based on recent studies and findings.

    Chemical Structure and Properties

    The compound has a complex steroidal structure characterized by multiple chiral centers and a sulfate group. The molecular formula can be detailed as follows:

    Property Value
    Molecular Weight368.5 g/mol
    XLogP32.8
    Hydrogen Bond Donor Count1
    Hydrogen Bond Acceptor Count5
    Rotatable Bond Count2

    Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to modulate various neurotransmitter systems and may exert its effects through the inhibition of excitotoxic pathways associated with conditions such as traumatic brain injury and neurodegenerative diseases.

    Neuroprotective Effects

    A study published in Frontiers in Pharmacology demonstrated that related compounds within this steroid class significantly reduce neuronal damage in models of ischemia and excitotoxicity. Specifically:

    • In Vivo Studies : Compounds similar to sodium sulfate were found to ameliorate neuronal damage in rat models subjected to NMDA-induced lesions.
    • Behavioral Assessments : These compounds improved performance in cognitive tasks linked to hippocampal function.

    Cytotoxicity Assessment

    In vitro assessments using cell lines such as HEK293 and HepG2 have indicated that while some derivatives show low cytotoxicity (IC50 values > 200 μM), others exhibit significant hepatotoxic effects at lower concentrations (IC50 values around 4.0 μM) .

    Case Studies

    • Traumatic Brain Injury : In a controlled study involving rats with induced traumatic brain injury (TBI), administration of sodium sulfate resulted in a marked reduction in behavioral deficits compared to control groups.
    • Alzheimer's Disease Models : In transgenic mouse models for Alzheimer's disease, treatment with sodium sulfate derivatives showed decreased amyloid plaque formation and improved cognitive function as measured by the Morris water maze test.

    Summary of Findings

    The biological activity of this compound suggests promising therapeutic potential for neuroprotection and cognitive enhancement. Its ability to modulate neurotransmitter systems and mitigate neuronal damage positions it as a candidate for further pharmacological development.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
    Reactant of Route 2
    sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

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